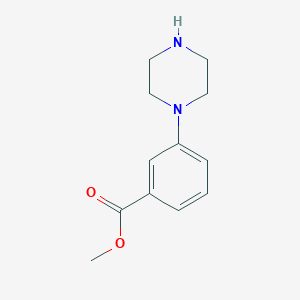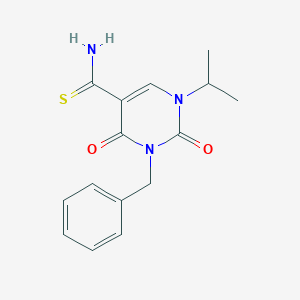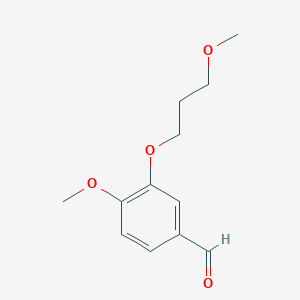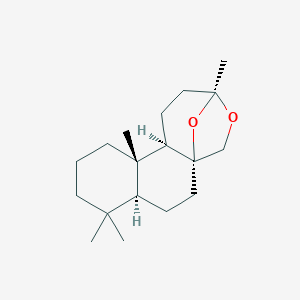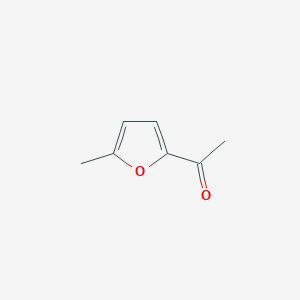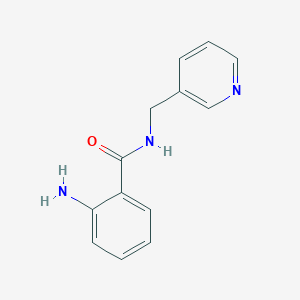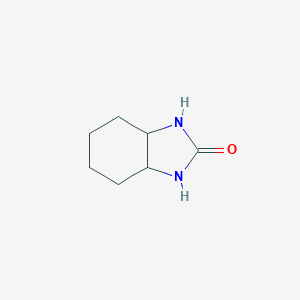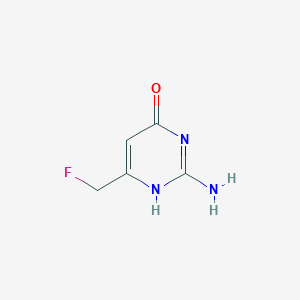
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. AFMP is a pyrimidine derivative that is structurally similar to other pyrimidine-based drugs, such as 5-fluorouracil and cytarabine.
Mécanisme D'action
The exact mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can prevent the growth and proliferation of cancer cells and viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Effets Biochimiques Et Physiologiques
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its high potency, allowing for the use of lower concentrations in lab experiments. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has a relatively simple chemical structure, making it easy to synthesize and modify for use in drug development. However, one limitation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one. One area of interest is the development of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one-based drugs for the treatment of cancer and viral infections. Additionally, further investigation into the mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one could lead to the discovery of new targets for drug development. Finally, studies on the potential side effects and toxicity of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its safe use in clinical settings.
Conclusion:
In conclusion, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is a promising chemical compound with potential applications in drug development. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for the treatment of a variety of diseases. Further research into the synthesis, mechanism of action, and potential applications of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its future use in clinical settings.
Méthodes De Synthèse
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and ammonia in the presence of a catalyst. Another method involves the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and sodium azide in the presence of a catalyst. Both methods result in the formation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one with high yields.
Applications De Recherche Scientifique
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been studied extensively for its potential use in drug development. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has also been investigated for its potential use in the treatment of viral infections, such as influenza and HIV. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
1597-36-0 |
|---|---|
Nom du produit |
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one |
Formule moléculaire |
C5H6FN3O |
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
2-amino-4-(fluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6FN3O/c6-2-3-1-4(10)9-5(7)8-3/h1H,2H2,(H3,7,8,9,10) |
Clé InChI |
XTQWOAPXKGZVAP-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(NC(=NC1=O)N)CF |
SMILES |
C1=C(N=C(NC1=O)N)CF |
SMILES canonique |
C1=C(NC(=NC1=O)N)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



